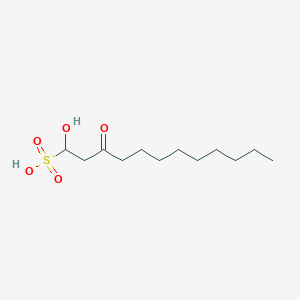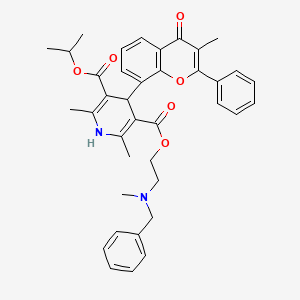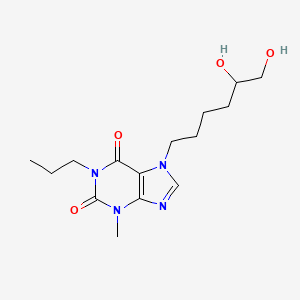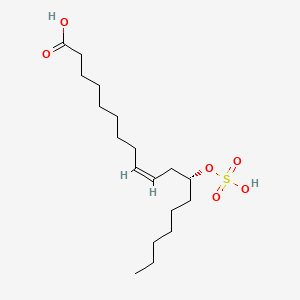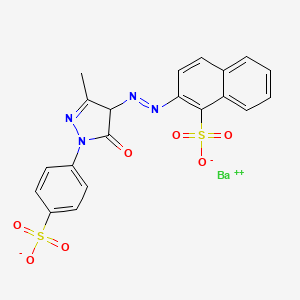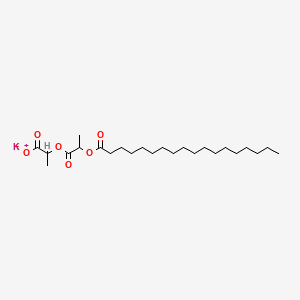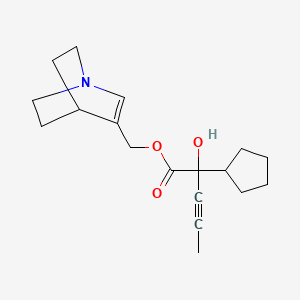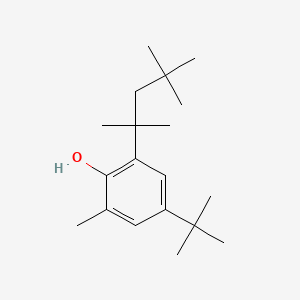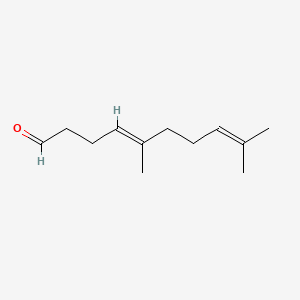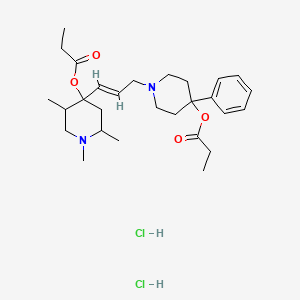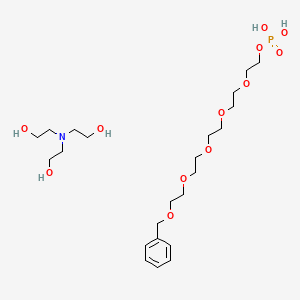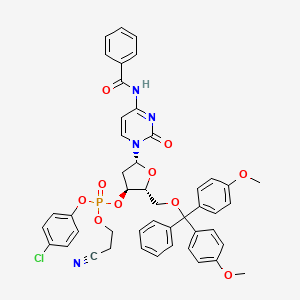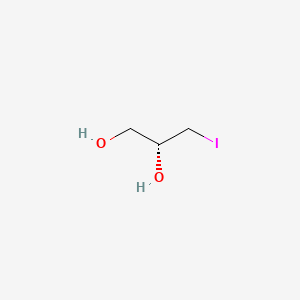
Glyceryl iodide, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless crystalline solid that is soluble in water and other solvents . This compound is notable for its high iodine content and its applications in various fields, including medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl iodide can be synthesized from 2,3-epoxy-1-propanol through a reaction with hydroiodic acid. The reaction typically involves the opening of the epoxide ring by the iodide ion, resulting in the formation of glyceryl iodide . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, glyceryl iodide is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Glyceryl iodide undergoes various chemical reactions, including:
Oxidation: Glyceryl iodide can be oxidized to form iodinated glycerol derivatives.
Reduction: It can be reduced to form glycerol and iodide ions.
Substitution: The iodide group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Iodinated glycerol derivatives.
Reduction: Glycerol and iodide ions.
Substitution: Various substituted glycerol compounds depending on the nucleophile used.
Scientific Research Applications
Glyceryl iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: Glyceryl iodide is used in studies involving iodine metabolism and its effects on biological systems.
Industry: Glyceryl iodide is used in the production of certain polymers and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of glyceryl iodide involves its ability to release iodide ions, which can participate in various biochemical pathways. In biological systems, iodide ions are essential for the synthesis of thyroid hormones, which regulate metabolism. Glyceryl iodide can also act as an expectorant by increasing the volume and reducing the viscosity of mucus, facilitating its removal from the respiratory tract .
Comparison with Similar Compounds
Similar Compounds
Glyceryl guaiacolate:
Glyceryl triacetate: Used in the food and pharmaceutical industries, it has similar effects on lipid metabolism and bronchial cells.
Uniqueness
Glyceryl iodide is unique due to its high iodine content, which imparts specific chemical and biological properties.
Properties
CAS No. |
40425-15-8 |
|---|---|
Molecular Formula |
C3H7IO2 |
Molecular Weight |
201.99 g/mol |
IUPAC Name |
(2R)-3-iodopropane-1,2-diol |
InChI |
InChI=1S/C3H7IO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1 |
InChI Key |
GLJRUXJFSCIQFV-VKHMYHEASA-N |
Isomeric SMILES |
C([C@H](CI)O)O |
Canonical SMILES |
C(C(CI)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


